molecular formula C13H24BrNSi B1272388 3-Bromo-1-(triisopropylsilyl)pyrrole CAS No. 87630-36-2

3-Bromo-1-(triisopropylsilyl)pyrrole

Cat. No. B1272388
CAS RN: 87630-36-2
M. Wt: 302.33 g/mol
InChI Key: CNAUTMPRKBSDLH-UHFFFAOYSA-N
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Description

The compound 3-Bromo-1-(triisopropylsilyl)pyrrole is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are of significant interest in organic chemistry due to their diverse applications, including their use in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves carbon-carbon coupling reactions, which are crucial in the field of synthetic organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine, a related pyridine derivative, was accomplished using carbon-carbon coupling techniques . Although this does not directly describe the synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole, it provides insight into the type of reactions that might be employed for its synthesis. Another relevant synthesis approach is the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into β-enamino, β-hydrazino esters, and ketones, followed by base-promoted cyclization to yield various tetrasubstituted pyrroles . This method indicates the potential pathways that could be adapted for synthesizing substituted pyrroles, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be analyzed using spectroscopic techniques and computational methods such as density functional theory (DFT). For example, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine involved characterizing the compound by X-ray diffraction (XRD) and DFT calculations, which showed good correspondence between the experimental and theoretical data . This suggests that similar methods could be used to determine the molecular structure of 3-Bromo-1-(triisopropylsilyl)pyrrole.

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions, including those that lead to changes in their molecular structure and reactivity. The chemical reactivity of such compounds can be assessed by mapping the molecular electrostatic potential (MEP) over their stabilized geometries . This analysis helps in understanding the sites of reactivity and the potential bioactivity of the molecules, as indicated by frontier molecular orbital (FMO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than urea, which is attributed to the conjugation effect within the molecules . Although the specific properties of 3-Bromo-1-(triisopropylsilyl)pyrrole are not detailed in the provided papers, the studies suggest that similar computational and experimental techniques could be applied to determine its properties.

Scientific Research Applications

Synthesis of Pyrroles

3-Bromo-1-(triisopropylsilyl)pyrrole has been instrumental in synthesizing various pyrrole derivatives. A significant application involves the synthesis of 3-substituted pyrroles, which are essential in various fields like pharmaceuticals and materials science. For instance, 3-Lithio-1-(trimethylsilyl)pyrrole, derived from 3-bromo-1-(triisopropylsilyl)pyrrole, reacts with electrophiles to produce 3-substituted pyrroles (Muchowski & Naef, 1984). Another study highlights the electrophilic substitution of 1-(triisopropylsilyl) pyrrole, a precursor to 3-monosubstituted pyrroles (Bray et al., 1990).

Medicinal Chemistry

In medicinal chemistry, 3-bromo-1-(triisopropylsilyl)pyrrole serves as a building block for synthesizing compounds with potential biological activities. One notable application is in the creation of the antibiotic verrucarin E (Muchowski & Naef, 1984). This exemplifies the compound's relevance in developing new therapeutic agents.

Material Science

In the field of material science, 3-bromo-1-(triisopropylsilyl)pyrrole is used to synthesize conducting polymers and luminescent materials. For instance, it is involved in preparing redox-active polymers with bio-sensing properties, incorporating ferrocenes into the polymer structure (Chen et al., 2002). Another study demonstrates its use in creating highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores (Zhang & Tieke, 2008), highlighting its versatility in advanced material applications.

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin or eye irritation persists .

properties

IUPAC Name

(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAUTMPRKBSDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376882
Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(triisopropylsilyl)pyrrole

CAS RN

87630-36-2
Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Record name 3-Bromo-1-(triisopropylsilyl)pyrrole
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Synthesis routes and methods I

Procedure details

NBS (6.4 g) was added in one portion to a stirred solution of 1-(triisopropylsilyl)pyrrole (8.00 g) in dry THF (80 mL) at -78° C. The mixture was stirred at this temperature for 2 h, and was then allowed to warm to room temperature overnight. The solvent was removed, water was added to the residue, and the product extracted with CH2Cl2, dried (anhyd Na2SO4), filtered, and evaporated. The residue was chromatographed over silica gel (hexanes) and concentrated to provide 10.00 g of 3-bromo-1-(triisopropylsilyl)pyrrole as a colorless oil.
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NBS (N-bromosuccinimide; 0.8 g, 4.5 mmol) was added to a stirred solution of N-(triisopropylsilyl)pyrrole (1.0 g, 4.5 mmol) in anhydrous THF (10 mL) at −78° C. The reaction mixture was kept at −78° C. for 1-2 h and then left to reach room temperature (ca. 1 h). Pyridine (0.1 mL) and hexane (10 mL) were added, the resulting suspension was filtered through a plug of neutral alumina, and the filtrate was evaporated in vacuum. Purification by column chromatography on silica gel (hexane/ethyl acetate=10:1) gave oil (1.22 g, 90.1% yield). 1H NMR (CDCl3) δ 6 1.08 (d, 18 H, Hz, Me), 1.42 (sept, 3 H, CH), 6.26 (dd, 1H, H-4), 6.66 (t, 1 H, H-5), 6.72 (dd, 1H, H-2). MS (M+H) m/z 302.
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
90.1%

Synthesis routes and methods III

Procedure details

To a solution of 1-triisoproylsilyl-pyrrole (13.2 g, 0.059 mol) in 250 mL of THF at -78° C. was added 10.45 g (0.0587 mol) of N-bromosuccinamide (NBS), and the mixture was stirred at -78° C. for 3 h. The reaction mixture was warmed to room temperature and concentrated in vacuo, and the resulting residue in hexane was stirred overnight. The hexane solution was filtered through alumina eluting with hexane, the eluate was concentrated in vacuo, and the residue was distilled (b.p. 107°-108° C./0.2 mm) to afford 10.4 g (58.4%) of 3-bromo-1-triisopropylsilyl-pyrrole.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a -78° C. solution under nitrogen of 1-triisopropylsilylpyrrole (2.8 g, 12.6 mmol) in THF (30 ml) was added NBS (2.23 g, 12.6 mmol) via a solid addition funnel. The reaction mixture was stirred at -78° C. for 1 hour and then was warmed to ambient temperature over 1 hour. The reaction mixture was concentrated, carbon tetrachloride was added to precipitate the succinimide and the solid was filtered and washed with carbon tetrachloride. The filtrate was concentrated, and the crude product was purified by flash chromatography (hexanes) to afford 3-bromo-1-triisopropylsilylpyrrole (3.18 g) as a colorless oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
AP Kozikowski, XM Cheng - The Journal of Organic Chemistry, 1984 - ACS Publications
In our efforts to developnew, practical entries to several unique classes of indole-containing natural products, we needed to develop a method for achieving selective functionalization of …
Number of citations: 60 pubs.acs.org
KD Barnes, Y Hu, DA Hunt - Synthetic communications, 1994 - Taylor & Francis
Bromine-lithium exchange of 3-bromo-1 -(trilsopropylsilyl) pyrrole 6 followed by treatment with N-fluorobenzenesulfonimide gave the fluoropyrrole 8. Application of this methodology to …
Number of citations: 41 www.tandfonline.com
BL Bray, PH Mathies, R Naef, DR Solas… - The Journal of …, 1990 - ACS Publications
A very effective strategy has been devised for the synthesis of 3-substituted pyrroles based on the use of the triisopropylsilyl (TIPS) moiety as a sterically demanding nitrogen substituent …
Number of citations: 318 pubs.acs.org
NA Bumagin, AF Sokolova, IP Beletskaya - Russian Chemical Bulletin, 1993 - Springer
It is known that pyrroles with free a-(2, 5) positions can be used for synthesizing porphyrins. However, the preparation of 3-substituted pyrroles encounters difficulties due to the tendency …
Number of citations: 9 link.springer.com
X Cai, E Jaehne, HJ Adler… - Chinese Journal of …, 2010 - Wiley Online Library
For grafting polypyrrole layers on oxidic substrates, the synthesis and characterization of a new adhesion promoter 11‐(pyrrol‐3‐yl) undecyl trimethoxysilane (PyTMS) were described in …
Number of citations: 2 onlinelibrary.wiley.com
BJ Littler, MA Miller, CH Hung, RW Wagner… - The Journal of …, 1999 - gfmoorelab.com
5-Substituted dipyrromethanes are important precursors for the synthesis of meso-substituted porphyrins, 1 expanded porphyrins, and porphyrin analogues. 2 Several one-flask …
Number of citations: 743 www.gfmoorelab.com
J Nakazaki, IG Chung, MM Matsushita… - Journal of Materials …, 2003 - pubs.rsc.org
As a fundamental building block of a conductive magnetic macromolecule, a series of pyrrole derivatives carrying a nitronyl nitroxide (NN) group was prepared. Some of these …
Number of citations: 89 pubs.rsc.org
R Settambolo - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
A pathway for the formation of 3‐butadienyl‐1‐tosylpyrroles from 3‐acyl derivatives via secondary and tertiary 3‐hydroxyalkyl‐1‐tosylpyrroles has been developed. The dehydration of …
Number of citations: 2 onlinelibrary.wiley.com
RJ Sundberg, PV Nguyen - … Chemistry: A Critical Review of the …, 2013 - books.google.com
5.2. 1 Synthesis o-Aminoketones are key intermediates in the Knorr synthesis of pyrroles and have usually been prepared by nitrosation and reduction. A series of o-aminoketones was …
Number of citations: 2 books.google.com
G Trippé, F Le Derf, J Lyskawa… - … A European Journal, 2004 - Wiley Online Library
A crown‐tetrathiafulvalene electroactive receptor has been covalently linked to electropolymerizable pyrrole or 3,4‐ethylenedioxythiophene monomers. The synthetic route to the …

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